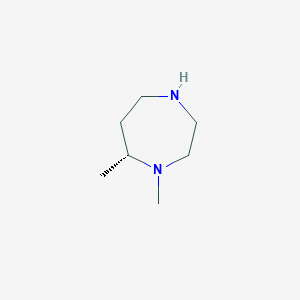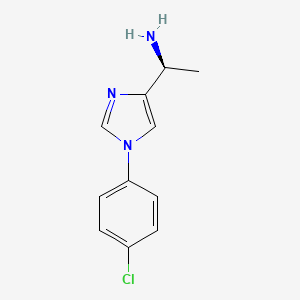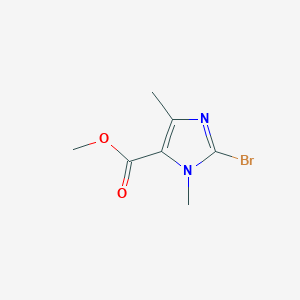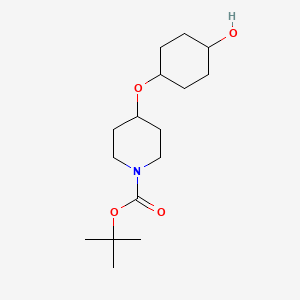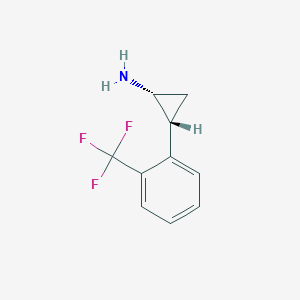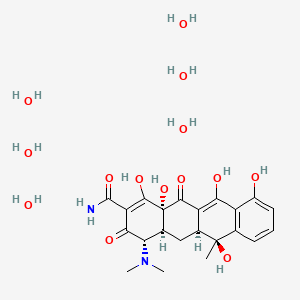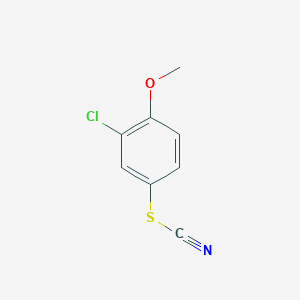
Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a fluorine atom and an indene moiety, makes it an interesting subject for chemical studies and potential pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindene and methyl 3-aminocrotonate.
Reaction Conditions: The key steps involve the formation of the indene ring system and the introduction of the amino and ester functional groups. This can be achieved through a series of reactions including cyclization, amination, and esterification.
Catalysts and Reagents: Common reagents used in the synthesis include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation steps, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the indene ring system play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (S)-3-amino-7-chloro-2,3-dihydro-1H-indene-5-carboxylate
- Methyl (S)-3-amino-7-bromo-2,3-dihydro-1H-indene-5-carboxylate
- Methyl (S)-3-amino-7-iodo-2,3-dihydro-1H-indene-5-carboxylate
Uniqueness
Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its chloro, bromo, and iodo analogs.
Propiedades
Fórmula molecular |
C11H12FNO2 |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)6-4-8-7(9(12)5-6)2-3-10(8)13/h4-5,10H,2-3,13H2,1H3/t10-/m0/s1 |
Clave InChI |
XPYBYVSZDDCXDA-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)C1=CC2=C(CC[C@@H]2N)C(=C1)F |
SMILES canónico |
COC(=O)C1=CC2=C(CCC2N)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
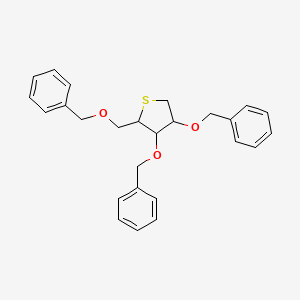
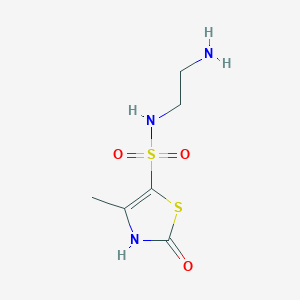
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
